![molecular formula CF2I2 B073701 Difluorodiiodomethane CAS No. 1184-76-5](/img/structure/B73701.png)
Difluorodiiodomethane
Overview
Description
Synthesis Analysis
Research on difluorodiiodomethane primarily involves exploring efficient synthesis methods. A review highlights the use of trifluoromethanesulfonic acid in organic synthesis, showcasing its potential in promoting reactions leading to compounds like difluorodiiodomethane due to its high protonating power and low nucleophilicity, making it a valuable reagent in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Molecular Structure Analysis
The molecular structure of difluorodiiodomethane plays a crucial role in its reactivity and properties. Studies on related fluorinated compounds suggest that the presence of fluorine atoms significantly affects the molecule's physical and chemical behavior, as seen in fluorinated graphene's unique structural and bonding characteristics, which could provide insights into difluorodiiodomethane's structure (Feng et al., 2016).
Chemical Reactions and Properties
Difluorodiiodomethane participates in various chemical reactions, leveraging its fluorine atoms for reactivity. The review on fluoroalkylation reactions in aqueous media discusses the incorporation of fluorinated groups into organic molecules, highlighting the environmental-friendly aspects and efficiency of reactions involving compounds like difluorodiiodomethane (Song et al., 2018).
Physical Properties Analysis
The physical properties of difluorodiiodomethane, such as solubility, vapor pressure, and thermal stability, are influenced by its molecular structure. Research on perfluorinated compounds indicates that compounds like difluorodiiodomethane might exhibit low vapor pressure and high solubility in water, contributing to their accumulation in surface waters (Prevedouros et al., 2006).
Scientific Research Applications
Infrared Absorption Spectra and Vibrational Assignment : Difluorodiiodomethane has been analyzed for its infrared spectrum and vibrational properties. This research is crucial for understanding the molecular structure and characteristics of the compound (Mcalpine & Sutcliffe, 1969).
Reaction with Alkynes : It reacts with alkynes in the presence of hydrogen peroxide to produce β-iodo-α, β-unsaturated carboxylic acids, which are valuable in synthetic chemistry (Li & Chen, 1997).
Photodissociation Studies : Its behavior under photodissociation at specific wavelengths, leading to the formation of molecular iodine, has been extensively studied. This provides insights into the reaction mechanisms and potential applications in photochemistry (Scheld, Furlan, & Huber, 2000).
Reactions with Nucleophiles : The compound's interaction with phenoxides and thiophenoxides, leading to the formation of various derivatives, has been explored. This research contributes to the understanding of its reactivity and potential for creating new compounds (Guo & Chen, 2000).
Electron-Transfer Reaction with Aza-Aromatic Compounds : Studies have shown that it undergoes photoinduced electron-transfer reactions with certain organic compounds, forming trifluoromethylated products. This is significant for organic synthesis and material science (Chen & Li, 1993).
One-Pot Synthesis Applications : The reaction of difluorodiiodomethane with alkenes has been studied for one-pot synthesis applications, a method crucial for efficient chemical synthesis (Li & Chen, 1997).
Ultrafast Photodissociation Dynamics : Research on its photodissociation dynamics in n-hexane reveals important aspects of its behavior under specific conditions, contributing to the understanding of its physical and chemical properties (El-Khoury & Tarnovsky, 2008).
Simultaneous Three-Body Dissociation Studies : Investigation into its dissociation under ultraviolet radiation provides insights into the compound's stability and reactivity, which is important for various industrial and research applications (Wannenmacher, Felder, & Huber, 1991).
Safety And Hazards
Chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) . Specific safety and hazard information for difluorodiiodomethane was not found in the search results.
Relevant Papers Several papers were found that discuss difluorodiiodomethane. These include “Difluorodiiodomethane: its preparation, properties and free-radical reactions” by Konrad Seppelt , "Photoinduced electron-transfer reaction of difluorodiiodomethane with azaaromatic compounds and enamines" , and "The gas-phase structure of difluorodiiodomethane, CF2I2" .
properties
IUPAC Name |
difluoro(diiodo)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CF2I2/c2-1(3,4)5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEBNUZZZSSRNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371828 | |
Record name | DIIODODIFLUOROMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.816 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diiododifluoromethane | |
CAS RN |
1184-76-5 | |
Record name | Methane, difluorodiiodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1184-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DIIODODIFLUOROMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diiododifluoromethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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